1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-ethylphenyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-ethylphenyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzyl group, an imidazole ring, and an ethylphenyl group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclohexylacetamide moiety. This can be achieved through the reaction of cyclohexanone with ammonia and acetic acid, followed by acylation with cyclohexylacetyl chloride. The resulting cyclohexylacetamide is then coupled with the appropriate benzyl and imidazole derivatives under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted benzyl and imidazole derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The ethylphenyl group may enhance the compound's affinity for certain biological targets, leading to its potential therapeutic effects.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and potential applications. Similar compounds include:
Imidazole derivatives: Other imidazole-based compounds with varying substituents.
Benzyl derivatives: Compounds featuring benzyl groups with different functional groups.
Cyclohexylacetamide derivatives: Compounds containing cyclohexylacetamide moieties with diverse substituents.
These similar compounds may have different biological activities and applications, highlighting the uniqueness of 1-(4-(2-cyclohexylacetamido)benzyl)-N-(3-ethylphenyl)-1H-imidazole-4-carboxamide.
Properties
IUPAC Name |
1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]-N-(3-ethylphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2/c1-2-20-9-6-10-24(15-20)30-27(33)25-18-31(19-28-25)17-22-11-13-23(14-12-22)29-26(32)16-21-7-4-3-5-8-21/h6,9-15,18-19,21H,2-5,7-8,16-17H2,1H3,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTTVCPGUMIFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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